Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. The molecule features a p-tolyl (4-methylphenyl) group at position 3, a 3,4-dimethoxybenzamido substituent at position 5, and an ethyl carboxylate ester at position 1 (Fig. 1).
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-5-34-25(31)21-17-13-35-23(26-22(29)15-8-11-18(32-3)19(12-15)33-4)20(17)24(30)28(27-21)16-9-6-14(2)7-10-16/h6-13H,5H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMWIAUQLMYLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thieno[3,4-d]pyridazine derivatives. The initial steps often utilize known methodologies for constructing heterocyclic frameworks, followed by functionalization to introduce the dimethoxybenzamido and p-tolyl groups.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study on thienopyridines demonstrated that structural modifications can enhance antibacterial activity against various Gram-positive and Gram-negative bacteria. The activity was assessed using the disk diffusion method, revealing a correlation between specific substituents and increased efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .
| Compound | Gram-positive Activity (µg/mL) | Gram-negative Activity (µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 7b | 6.25 | 100 |
Anticancer Potential
In vitro studies have shown that thienopyridine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell cycle pathways and induction of apoptosis in cancer cells. For instance, compounds with similar structures have been reported to induce cell death in breast and lung cancer cell lines through caspase activation pathways .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to inflammation or cancer progression.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated a series of thienopyridine derivatives for their antibacterial properties. The results indicated that the presence of electron-withdrawing groups at specific positions significantly enhanced antibacterial activity against Gram-negative bacteria .
- Anticancer Research : Another investigation focused on the anticancer effects of thienopyridine compounds on various cancer cell lines. Results showed that these compounds could reduce cell viability and induce apoptosis through caspase-mediated pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 485.56 g/mol. The presence of the thieno[3,4-d]pyridazine moiety is particularly noteworthy as it is often associated with various pharmacological activities.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
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Anti-inflammatory Properties
- The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Antimicrobial Activity
- This compound has shown promise as an antimicrobial agent. Preliminary tests indicate its efficacy against a range of bacteria and fungi, making it a candidate for further development as an antibiotic or antifungal medication.
Case Studies
- Study on Anticancer Effects
- Anti-inflammatory Mechanism Investigation
- Antimicrobial Testing
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Substituent Effects on Physicochemical Properties
Position 3 Modifications: The p-tolyl group in the target compound enhances lipophilicity compared to the phenyl group in Compound 31 , but reduces electron-withdrawing effects relative to trifluoromethoxyphenyl (Compound 31) or trifluoromethylphenyl (). This may influence metabolic stability and membrane permeability.
Position 5 Modifications: The 3,4-dimethoxybenzamido group in the target compound provides two methoxy donors, likely enhancing hydrogen-bonding interactions compared to the amino group in Compound 31 . 4-Methoxyphenylacetyl () introduces a flexible linker, which may increase conformational adaptability during receptor binding.
Position 1 Modifications :
Inferred Pharmacological Implications
- Solubility and Bioavailability : The target compound’s dimethoxybenzamido group may improve aqueous solubility relative to purely hydrophobic analogs (e.g., ), though this requires experimental validation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions:
- Core formation: Construct the thieno[3,4-d]pyridazine scaffold via cyclocondensation of thiophene derivatives with hydrazines under reflux (toluene, 110°C) .
- Substituent introduction: The 3,4-dimethoxybenzamido group is introduced via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Esterification: Ethyl esterification at the 1-position is achieved with ethyl chloroformate in the presence of triethylamine . Optimization strategies:
- Use Pd-catalyzed cross-coupling for aromatic substitutions (e.g., Suzuki-Miyaura for p-tolyl group) to enhance regioselectivity .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
- NMR: 1H/13C NMR to verify substituent positions (e.g., dimethoxybenzamido protons at δ 3.8–4.0 ppm; p-tolyl methyl at δ 2.3 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z ~525.2) .
- IR: Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
- X-ray crystallography (if crystals form) for absolute configuration .
Q. How do the 3,4-dimethoxybenzamido and p-tolyl groups influence physicochemical properties?
- Solubility: The dimethoxybenzamido group enhances water solubility slightly (~0.1 mg/mL in PBS) compared to nitro-substituted analogs .
- Stability: The p-tolyl group increases lipophilicity (logP ~3.2), favoring stability in DMSO or ethanol storage .
- Reactivity: Methoxy groups are electron-donating, potentially stabilizing electrophilic aromatic substitution at the thienopyridazine core .
Advanced Research Questions
Q. What reaction mechanisms govern its interactions with biological targets?
- Enzyme inhibition: The compound likely acts as a kinase inhibitor via competitive binding to ATP pockets, as seen in fluorophenyl analogs (IC50 ~50 nM for JAK2) .
- Electrophilic reactivity: The 4-oxo group may form hydrogen bonds with catalytic lysine residues in target enzymes .
- Metabolic pathways: Cytochrome P450 (CYP3A4) mediates demethylation of the methoxy groups, as observed in related compounds .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation:
- Computational modeling: Docking studies (AutoDock Vina) predict improved binding affinity with bulkier substituents at the 3-position .
Q. How to resolve contradictions in reported biological data across analogs?
- Case example: Nitro-substituted analogs show anti-inflammatory activity (IC50 ~1 µM for COX-2), while methoxy derivatives exhibit neuroprotection (EC50 ~5 µM in glutamate-induced cytotoxicity) .
- Methodological adjustments:
- Validate target specificity using siRNA knockdown or CRISPR-edited cell lines .
- Compare pharmacokinetics (e.g., plasma protein binding) to clarify disparities in in vivo efficacy .
Q. What advanced analytical methods can quantify trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
